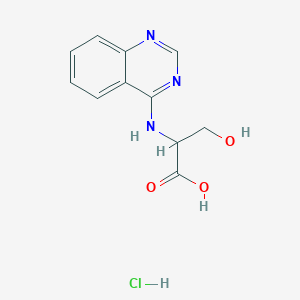
3-hydroxy-2-(quinazolin-4-ylamino)propanoic Acid Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-hydroxy-2-(quinazolin-4-ylamino)propanoic Acid Hydrochloride” is a chemical compound with the empirical formula C11H11N3O3 . It is a solid substance . The compound is also known as NBQX, which is an antagonist of ionotropic glutamate receptors.
Molecular Structure Analysis
The molecular weight of “3-hydroxy-2-(quinazolin-4-ylamino)propanoic Acid Hydrochloride” is 233.22 . The SMILES string representation of the molecule is O=C(O)C(CO)NC1=NC=NC2=CC=CC=C12 .Physical And Chemical Properties Analysis
“3-hydroxy-2-(quinazolin-4-ylamino)propanoic Acid Hydrochloride” is a solid substance . Its empirical formula is C11H11N3O3 and its molecular weight is 233.22 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has been conducted on the synthesis of quinazoline derivatives through innovative methods. For instance, new (quinazolin-4-ylamino)methylphosphonates were synthesized via microwave irradiation, displaying weak to good anti-Tobacco mosaic virus (TMV) activity, highlighting a rapid and efficient synthetic route for producing compounds with potential antiviral properties (Luo et al., 2012). Moreover, the synthesis of 4-hydroxybenzo[h]quinolin-2-(1H)-one from 3-(naphthalen-1-ylamino)-3-oxopropanoic acid demonstrates the chemical versatility of quinazoline derivatives and their potential in creating novel dyes and materials (Rufchahi & Gilani, 2012).
Pharmaceutical Applications
Quinazoline derivatives have shown promise in various pharmaceutical applications. The design and synthesis of novel quinazoline derivatives as cytotoxic agents against lymphoma cell lines provide evidence of their potential in cancer therapy, with some compounds showing higher cytotoxic activity than reference drugs (Hassan & Hassan, 2013). Additionally, quinazoline-based compounds have been identified as potent covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), indicating their potential in anti-tumor and anti-angiogenesis therapies (Wissner et al., 2005).
Antimicrobial and Antiviral Activities
Quinazoline derivatives have also been evaluated for their antimicrobial and antiviral activities. Novel azetidinyl-3-quinazolin-4-one hybrids were synthesized and showed promising antimicrobial activity against both gram-positive and gram-negative bacteria, with some compounds exhibiting potent antitubercular activity (Myangar & Raval, 2012). This underscores the potential of quinazoline derivatives in developing new antimicrobial agents.
Analytical and Quality Control Methods
The development of analytical methods for quality control of promising active pharmaceutical ingredients among derivatives of 4-oxoquinoline-3-propanoic acids, including quinazolin-4(3H)-one propanoic acids, indicates the significance of these compounds in pharmaceutical development. The study emphasizes the need for specific analytical techniques, such as 13C NMR-spectroscopy, for the quality control of these compounds, reflecting their potential as scaffolds for creating antimicrobial drugs (Zubkov et al., 2016).
Mecanismo De Acción
As mentioned earlier, “3-hydroxy-2-(quinazolin-4-ylamino)propanoic Acid Hydrochloride” is also known as NBQX, which is an antagonist of ionotropic glutamate receptors. This suggests that it may inhibit the action of glutamate, a neurotransmitter, on its receptors.
Propiedades
IUPAC Name |
3-hydroxy-2-(quinazolin-4-ylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3.ClH/c15-5-9(11(16)17)14-10-7-3-1-2-4-8(7)12-6-13-10;/h1-4,6,9,15H,5H2,(H,16,17)(H,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXWZYFMQXUVMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC(CO)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-2-(quinazolin-4-ylamino)propanoic Acid Hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride](/img/structure/B1304078.png)
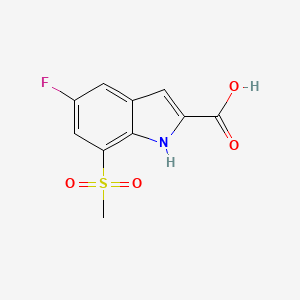
![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine](/img/structure/B1304081.png)
![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine](/img/structure/B1304082.png)
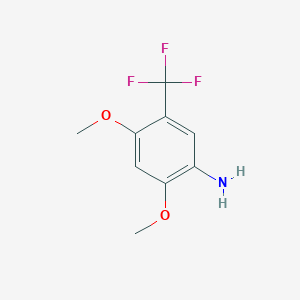
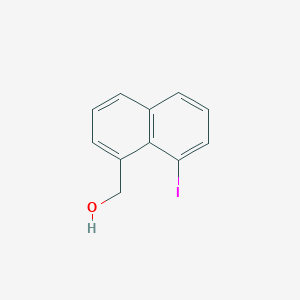
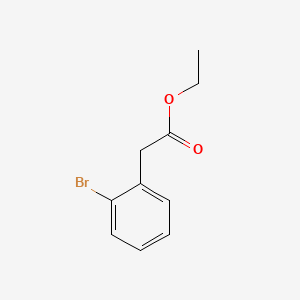
![N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea](/img/structure/B1304092.png)


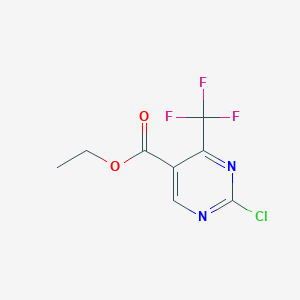
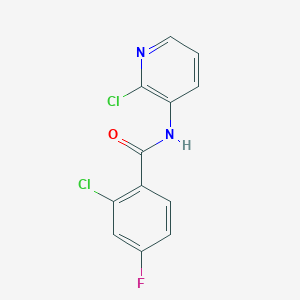
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride](/img/structure/B1304104.png)